molecular formula C9H14N2O2 B068490 (S,E)-1-(But-2-enoyl)pyrrolidine-2-carboxamide CAS No. 188300-63-2

(S,E)-1-(But-2-enoyl)pyrrolidine-2-carboxamide

Cat. No. B068490
CAS RN: 188300-63-2
M. Wt: 182.22 g/mol
InChI Key: BVEFCPJNFAGQSJ-XBBYQOBLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S,E)-1-(But-2-enoyl)pyrrolidine-2-carboxamide, also known as BEP, is a synthetic compound that has been widely used in scientific research. This compound is a type of pyrrolidine derivative that has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of (S,E)-1-(But-2-enoyl)pyrrolidine-2-carboxamide is not fully understood, but it is thought to involve the formation of a covalent bond between the pyrrolidine ring and a specific amino acid residue on the target protein. This covalent bond can lead to changes in the conformation and function of the protein, which can affect various biological processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes, such as proteases and kinases. This compound has also been found to affect the expression of specific genes, leading to changes in cell signaling and metabolism. In addition, this compound has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (S,E)-1-(But-2-enoyl)pyrrolidine-2-carboxamide in lab experiments is its ability to label proteins with a fluorescent tag, allowing researchers to track their movement and interactions in living cells. This compound is also relatively easy to synthesize and can be modified to target specific proteins. However, one limitation of using this compound is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving (S,E)-1-(But-2-enoyl)pyrrolidine-2-carboxamide. One area of interest is the development of new methods for labeling proteins with this compound, such as the use of photoactivatable this compound derivatives. Another area of interest is the development of new applications for this compound, such as the study of protein-protein interactions in disease states. Finally, there is also potential for the development of new drugs based on the structure of this compound, which could have therapeutic applications in various diseases.

Synthesis Methods

The synthesis of (S,E)-1-(But-2-enoyl)pyrrolidine-2-carboxamide involves a multi-step process that starts with the reaction of but-2-enoyl chloride with pyrrolidine to form N-(but-2-enoyl)pyrrolidine. This intermediate is then reacted with ethyl chloroformate to form N-(but-2-enoyl)pyrrolidine-2-carbonyl chloride. Finally, this compound is reacted with ammonia to form this compound.

Scientific Research Applications

(S,E)-1-(But-2-enoyl)pyrrolidine-2-carboxamide has been widely used in scientific research as a tool to study various biological processes. One of the main applications of this compound is in the study of protein-protein interactions. This compound can be used to label proteins with a fluorescent tag, allowing researchers to track their movement and interactions in living cells. This compound has also been used to study the role of specific proteins in various biological processes, such as cell signaling and gene expression.

properties

CAS RN

188300-63-2

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

(2S)-1-[(E)-but-2-enoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C9H14N2O2/c1-2-4-8(12)11-6-3-5-7(11)9(10)13/h2,4,7H,3,5-6H2,1H3,(H2,10,13)/b4-2+/t7-/m0/s1

InChI Key

BVEFCPJNFAGQSJ-XBBYQOBLSA-N

Isomeric SMILES

C/C=C/C(=O)N1CCC[C@H]1C(=O)N

SMILES

CC=CC(=O)N1CCCC1C(=O)N

Canonical SMILES

CC=CC(=O)N1CCCC1C(=O)N

synonyms

2-Pyrrolidinecarboxamide,1-(1-oxo-2-butenyl)-,[S-(E)]-(9CI)

Origin of Product

United States

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